molecular formula C18H27N3O9S B2639839 N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-15-7

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2639839
CAS No.: 868983-15-7
M. Wt: 461.49
InChI Key: CSJGHIYSLRSJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O9S and its molecular weight is 461.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex synthetic compound with notable biological activity. This article explores its chemical structure, synthesis, biological properties, and potential applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4O5SC_{19}H_{26}N_4O_5S, and it features a sulfonamide group attached to an oxazolidine ring. The presence of dimethoxyethyl and dimethoxyphenyl groups contributes to its unique properties.

PropertyValue
Molecular Weight414.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP3.63

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Oxazolidine Ring : The reaction typically starts with the cyclization of appropriate precursors to form the oxazolidine structure.
  • Introduction of the Dimethoxyethyl Group : This is achieved through alkylation reactions.
  • Sulfonamide Formation : The incorporation of the sulfonyl group is done via nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Activity : Studies have indicated that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The proposed mechanism involves the compound's interaction with cellular targets leading to disruption in cellular processes:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels contribute to oxidative stress and subsequent cell death.

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O9S/c1-26-13-6-5-12(9-14(13)27-2)31(24,25)21-7-8-30-15(21)10-19-17(22)18(23)20-11-16(28-3)29-4/h5-6,9,15-16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGHIYSLRSJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.